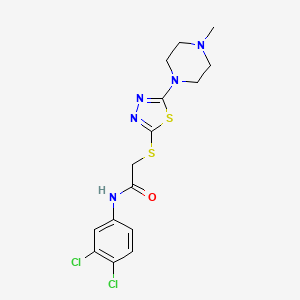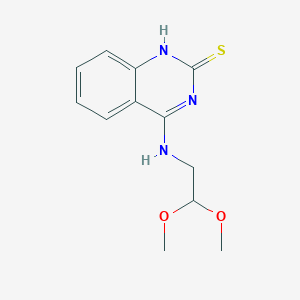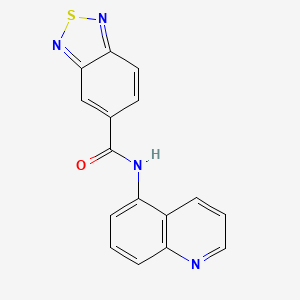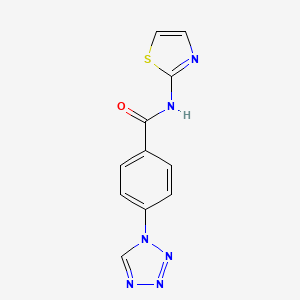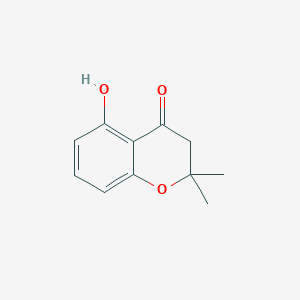
5-Hydroxy-2,2-dimethylchroman-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Hydroxy-2,2-dimethylchroman-4-one is a heterocyclic compound belonging to the chromanone family. Chromanones are known for their diverse biological activities and are widely used in medicinal chemistry as building blocks for the synthesis of novel therapeutic agents. The structure of this compound consists of a benzene ring fused to a dihydropyranone ring, with hydroxyl and dimethyl substituents at specific positions.
作用機序
Target of Action
5-Hydroxy-2,2-dimethylchroman-4-one, a derivative of chroman-4-one, is known to interact with various biological targets. Chroman-4-one analogs have shown significant inhibition against Trypanosoma brucei and Leishmania infantum by targeting pteridine reductase-1 . These targets play crucial roles in the life cycle of these parasites, making them potential therapeutic targets.
Mode of Action
The compound interacts with its targets, leading to a series of biochemical changesChroman-4-one derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, antidiabetic, antioxidant, antimicrobial, and antiviral effects .
Biochemical Pathways
Chroman-4-one derivatives are known to influence various biochemical pathways due to their diverse biological activities . For instance, they can act as tumor necrosis factor-α (TNF-α) inhibitors , affecting the inflammatory response pathway .
Pharmacokinetics
The pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic efficacy
Result of Action
The molecular and cellular effects of this compound’s action depend on its targets and mode of action. Given its potential antiparasitic activity, it may lead to the death of parasites like T. brucei and L. infantum . Additionally, its potential anti-inflammatory activity could result in the reduction of inflammation .
生化学分析
Biochemical Properties
5-Hydroxy-2,2-dimethylchroman-4-one interacts with various enzymes, proteins, and other biomolecules. It is known to exhibit diverse biological activities such as anticancer, antidiabetic, antioxidant, antimicrobial, and antiviral properties
Cellular Effects
Chromanone analogs, which are structurally similar to this compound, have been shown to exhibit various biological activities such as anticancer, antidiabetic, antioxidant, antimicrobial, and antiviral properties . These effects suggest that this compound may also influence cell function, gene expression, and cellular metabolism.
Molecular Mechanism
Chromanone analogs have been shown to exhibit various biological activities, suggesting that this compound may also exert its effects at the molecular level . This could include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
Chromanone analogs have been shown to exhibit various biological activities, suggesting that this compound may also have long-term effects on cellular function .
Dosage Effects in Animal Models
Chromanone analogs have been shown to exhibit various biological activities, suggesting that this compound may also have dosage-dependent effects .
Metabolic Pathways
Chromanone analogs have been shown to exhibit various biological activities, suggesting that this compound may also be involved in various metabolic pathways .
Transport and Distribution
Chromanone analogs have been shown to exhibit various biological activities, suggesting that this compound may also be transported and distributed within cells and tissues .
Subcellular Localization
Chromanone analogs have been shown to exhibit various biological activities, suggesting that this compound may also have specific subcellular localizations .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxy-2,2-dimethylchroman-4-one can be achieved through various methods. One common approach involves the Pechmann condensation of substituted phenols with cinnamic acid in the presence of polyphosphoric acid. The reaction mixture is heated in a water bath at 75–80°C for 1–1.5 hours . Another method involves the Michael addition of acrylonitrile to phenols in the presence of potassium carbonate in tert-butyl alcohol under reflux conditions, followed by cyclization of the resulting 3-aryloxypropanenitriles in trifluoroacetic acid .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Microwave-assisted synthesis has also been explored for the efficient production of chromanone derivatives .
化学反応の分析
Types of Reactions: 5-Hydroxy-2,2-dimethylchroman-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve the use of halogenating agents and nucleophiles under controlled conditions .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield quinone derivatives, while reduction can produce dihydrochromanone analogs .
科学的研究の応用
5-Hydroxy-2,2-dimethylchroman-4-one has a wide range of scientific research applications. In chemistry, it serves as a precursor for the synthesis of various bioactive compounds. In biology and medicine, it exhibits significant pharmacological activities, including anticancer, antioxidant, antimicrobial, and anti-inflammatory properties . The compound is also used in the development of novel therapeutic agents for the treatment of various diseases .
類似化合物との比較
5-Hydroxy-2,2-dimethylchroman-4-one is structurally similar to other chromanone derivatives, such as 2,2-dimethylchroman-4-one and 5-Hydroxy-2-methylchroman-4-one . the presence of the hydroxyl group at the 5-position and the dimethyl substituents at the 2-position make it unique. These structural features contribute to its distinct biological activities and pharmacological properties .
特性
IUPAC Name |
5-hydroxy-2,2-dimethyl-3H-chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-11(2)6-8(13)10-7(12)4-3-5-9(10)14-11/h3-5,12H,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POORELMNAOVPQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)C2=C(C=CC=C2O1)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
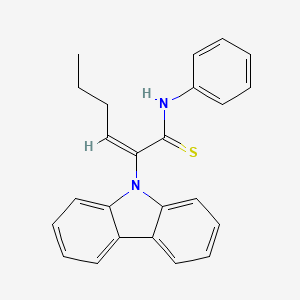
![2-{1-tert-butyl-4-methyl-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl}-N-(4-fluorophenyl)acetamide](/img/structure/B2797782.png)
![3-(2-oxo-2-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2797785.png)
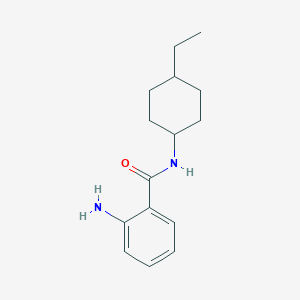
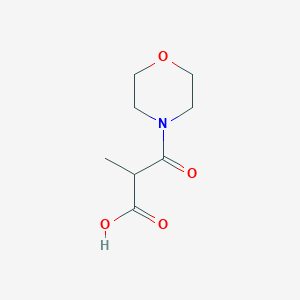
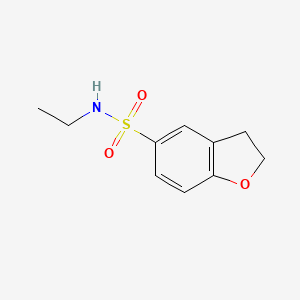
![N-(4-isopropylphenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2797794.png)
![1-[1-(3,3-difluorocyclobutanecarbonyl)azetidin-3-yl]-2-(propan-2-yl)-1H-1,3-benzodiazole](/img/structure/B2797795.png)
![N-(2-methoxyphenethyl)-2-(4-methylbenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2797796.png)
![[1-(6-Chloroquinazolin-4-yl)piperidin-3-yl]methanol](/img/structure/B2797797.png)
